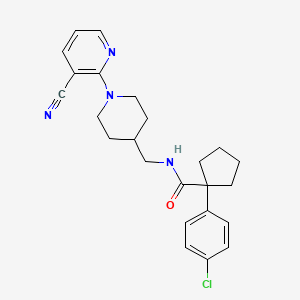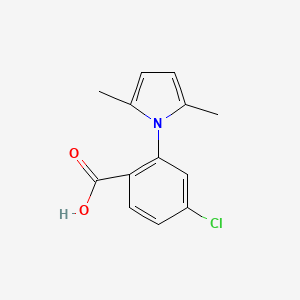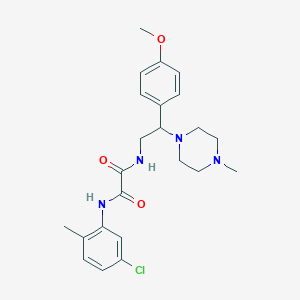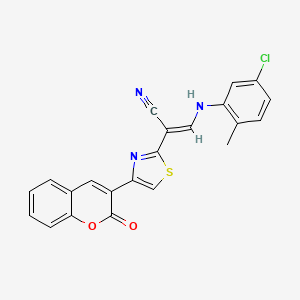![molecular formula C23H15N3 B2515345 2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile CAS No. 339012-88-3](/img/structure/B2515345.png)
2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile," is not directly reported in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound . For instance, compounds with cyano and phenyl groups attached to a benzene ring are common in the literature, indicating a potential for diverse chemical reactivity and applications in materials science due to their photoluminescent properties .
Synthesis Analysis
The synthesis of related compounds often involves the Knoevenagel condensation reaction, which is a method for forming carbon-carbon double bonds between aldehydes or ketones and active methylene compounds . This reaction is widely used to create various substituted benzene derivatives, which suggests that a similar approach could be employed for the synthesis of "2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzene derivatives . The crystal structures of these compounds reveal information about bond lengths, angles, and overall molecular geometry, which can be crucial for understanding the physical and chemical properties of the compounds. For example, the presence of substituents on the benzene ring can influence the planarity of the molecule and the conjugation of the π-system .
Chemical Reactions Analysis
The chemical reactivity of benzene derivatives is influenced by the substituents attached to the benzene ring. Cyano groups, for instance, can participate in nucleophilic addition reactions due to their electron-withdrawing nature . Additionally, the presence of phenyl groups can lead to the formation of chiral centers and affect the overall reactivity of the compound . The synthesis of chiral complexes and the study of their reactivity with alcohols are examples of the complex chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are often studied using a combination of experimental techniques and computational methods . Spectroscopic investigations, including NMR, FT-IR, and UV-vis, provide insights into the electronic structure and functional groups present in the molecule . Computational studies, such as density functional theory (DFT) calculations, complement experimental data by predicting the ground state geometry and electronic distribution within the molecule . The photoluminescent properties of these compounds are of particular interest, as they can lead to applications in materials science and optoelectronics .
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on similar cyano-substituted benzene compounds indicates the importance of crystal structure determination for understanding molecular configurations and interactions. For instance, studies have been conducted on the crystal structures of polysubstituted benzenes, revealing insights into their molecular composition, such as coplanarity and dihedral angles between benzene rings, which are crucial for material design and application in fields like material science and organic electronics. The detailed analysis of these structures provides foundational knowledge for manipulating chemical properties for specific applications (Zhang, 2013).
Photoluminescence and Material Properties
Compounds related to 2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile have been explored for their photoluminescent properties. For example, the synthesis and properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes demonstrate the potential of cyano-substituted benzenes in developing materials with high photoluminescence, which is significant for applications in optoelectronics and photonics (Lowe & Weder, 2002). Similarly, the preparation of poly(ether imide)s containing functional cyano groups and their processing into thin films highlight the versatility of these materials in electronics, due to their thermal stability, glass transition temperatures, and dielectric properties (Bacosca et al., 2012).
Chemical Reactivity and Catalysis
The reactivity of cyano-substituted compounds, including cationic platinum(II) complexes with bis(aryl)diimine ligands, underscores the role of electronic and steric effects in chemical reactions such as C—H activation. This reactivity is crucial for catalytic processes, organic synthesis, and the development of new materials with tailored properties (Zhong, Labinger, & Bercaw, 2002). Furthermore, tetranuclear copper(II)-Schiff-base complexes demonstrate the catalytic oxidation of hydrocarbons, illustrating the potential of cyano-substituted compounds in enhancing catalytic efficiency and selectivity (Roy & Manassero, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-bis[cyano(phenyl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c24-14-21(17-8-3-1-4-9-17)19-12-7-13-20(23(19)16-26)22(15-25)18-10-5-2-6-11-18/h1-13,21-22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVMXPIBQUCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)C(C#N)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)


![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)
![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)
